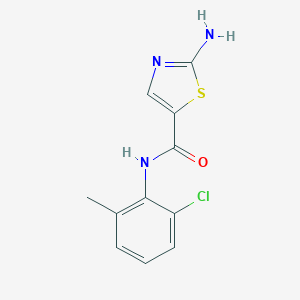

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Description

Propriétés

IUPAC Name |

2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXTERFTAJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619972 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-24-5 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG8Y584N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the manufacture of the multi-targeted kinase inhibitor, Dasatinib.[1][2][3] Dasatinib is a critical therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL).[1] This document details various synthetic methodologies, presents characterization data in a structured format, and offers detailed experimental protocols. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in the synthesis of Dasatinib.[4] The efficiency of its synthesis and the purity of the final product directly impact the quality and cost of this life-saving medication.[2] Several synthetic routes have been developed to optimize the yield, reduce costs, and simplify the production process.[3] This guide will explore some of the prominent methods for its preparation and provide detailed characterization data.

Synthetic Methodologies

Multiple synthetic pathways to obtain this compound have been reported. A common and efficient method involves the reaction of an acrylamide derivative with N-bromosuccinimide (NBS) and thiourea.[1][3] Another approach starts from 2-aminothiazole-5-ethyl formate, which undergoes a series of reactions including amino protection, hydrolysis, amidation, and deprotection.[2]

A widely adopted synthetic workflow is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Characterization Data

The structural confirmation and purity assessment of this compound are crucial. The following tables summarize the key characterization data reported in the literature.

Table 1: Spectroscopic Data

| Type of Data | Solvent | Chemical Shifts (δ) / Values |

| ¹H NMR | DMSO-d₆ | 9.64 (s, 1H, NH), 7.87 (s, 1H, ArH), 7.62 (s, 2H, NH₂), 7.36-7.38 (m, 1H, BzH), 7.21-7.27 (m, 2H, BzH), 2.21 (s, 3H, CH₃)[3] |

| ¹³C NMR | DMSO-d₆ | 172.47, 159.88, 144.08, 143.48, 139.19, 134.05, 132.81, 129.31, 127.31, 121.00, 18.66[1] |

Table 2: Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 49.34 | 49.17 |

| H | 3.76 | 3.37 |

| N | 15.69 | 15.33 |

| S | 11.97 | 11.96 |

| Cl | 13.24 | 13.33 |

| As reported in one study.[1] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

To a cold (0-5°C) and stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) was added slowly, maintaining the temperature between 0-5°C.[1] The mixture was then warmed to 20°C and stirred for 2 hours.[1] Hydrochloric acid (1N, 115 mL) was added at 0-10°C.[1] The mixture was diluted with water (310 mL) and concentrated under vacuum to a thick slurry.[1]

Synthesis of this compound

To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) was added at -10 to 0°C.[1] After the addition, thiourea (1.9 g, 25 mmol) was added, and the reaction mixture was heated to 85°C for 2 hours.[1] The reaction was then cooled to room temperature, and a 10% aqueous sodium bisulfite solution (10 mL) was added, followed by ethyl acetate (50 mL). The pH was adjusted to 8-9 with 2N sodium hydroxide. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]

Applications in Drug Development

This compound is a pivotal intermediate for the synthesis of Dasatinib.[2][4] The subsequent reaction of this intermediate with 4,6-dichloro-2-methylpyrimidine, followed by condensation with 1-(2-hydroxyethyl)piperazine, leads to the formation of Dasatinib.[1] The development of efficient and scalable synthetic routes for this intermediate is therefore of significant interest to the pharmaceutical industry.

Conclusion

This technical guide has summarized the key aspects of the synthesis and characterization of this compound. The provided synthetic methodologies, characterization data, and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. The continued optimization of the synthesis of this important intermediate will play a crucial role in ensuring the availability and affordability of Dasatinib for patients in need.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 4. This compound | 302964-24-5 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Dasatinib, a Potent Tyrosine Kinase Inhibitor Synthesized from 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Introduction: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a pivotal chemical intermediate in the synthesis of Dasatinib, a powerful second-generation tyrosine kinase inhibitor.[1][2] This guide focuses on the comprehensive mechanism of action of Dasatinib, the biologically active pharmaceutical ingredient, providing researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Dasatinib is a multi-targeted kinase inhibitor that targets a range of tyrosine kinases, playing a crucial role in the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Unlike its predecessor, imatinib, Dasatinib has the unique ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its enhanced potency and its efficacy against many imatinib-resistant mutations.

The primary molecular targets of Dasatinib include:

-

BCR-ABL Kinase: The hallmark of CML, this constitutively active fusion protein is a primary target of Dasatinib.[3]

-

SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN.[4]

-

c-KIT [5]

-

Ephrin (EPH) Receptors [4]

-

Platelet-Derived Growth Factor Receptor (PDGFR) β [4]

By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that are essential for the proliferation and survival of cancer cells, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Signaling Pathway Inhibition

Dasatinib's therapeutic effects are a direct result of its ability to interrupt key signaling cascades. The inhibition of BCR-ABL and SRC family kinases disrupts multiple downstream pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.

Quantitative Data: In Vitro Potency

The following tables summarize the inhibitory concentrations (IC50) of Dasatinib against various kinases and cancer cell lines, providing a quantitative measure of its potent anti-cancer activity.

Table 1: Dasatinib IC50 Values against Kinases

| Kinase Target | IC50 (nM) |

| Abl | <1[5] |

| LCK | 0.6[5] |

| Src | 0.8[5] |

| c-Kit (wt) | 79[5] |

| c-Kit (D816V) | 37[5] |

Table 2: Dasatinib IC50 Values against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time |

| NCI-H1975 | Lung Cancer | 0.95 µM | 72 h[6] |

| NCI-H1650 | Lung Cancer | 3.64 µM | 72 h[6] |

| C643 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |

| TPC1 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |

| BCPAP | Thyroid Cancer | ~19-1250 nM | 3 days[5] |

| SW1736 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Dasatinib.

1. In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Dasatinib on purified kinases.

-

Materials:

-

Purified recombinant kinase (e.g., Abl, Src)

-

Specific peptide substrate

-

Dasatinib stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

96-well plates

-

Phosphocellulose filter paper (for radiometric assays)

-

Scintillation counter or plate reader

-

-

Procedure:

-

Prepare serial dilutions of Dasatinib in the kinase assay buffer in a 96-well plate. Include a DMSO-only control.

-

Prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate.

-

Add the kinase master mix to each well of the plate containing the diluted Dasatinib.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow Dasatinib to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate using a scintillation counter (for radiometric assays) or a plate reader (for fluorescence/luminescence-based assays).

-

Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value.[8]

-

2. Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of Dasatinib on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., K562, NCI-H1650)

-

Complete cell culture medium

-

Dasatinib

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of Dasatinib and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with Dasatinib.

-

Materials:

-

Cancer cell lines

-

Dasatinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Dasatinib or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

4. In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of Dasatinib in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Cancer cell line or patient-derived tumor fragments

-

Dasatinib

-

Vehicle for oral gavage (e.g., 80 mM citrate buffer, pH 3.1)

-

Calipers

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer Dasatinib (e.g., 30 mg/kg) or vehicle daily via oral gavage.[4][6]

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a tyrosine kinase inhibitor like Dasatinib.

This compound is an indispensable precursor for the synthesis of Dasatinib. The resulting drug, Dasatinib, is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. By effectively targeting BCR-ABL, SRC family kinases, and other key signaling molecules, Dasatinib disrupts the pathways that drive cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The comprehensive experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this important class of anti-cancer agents.

References

- 1. This compound | 302964-24-5 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. vixra.org [vixra.org]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Biological Activity of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Review of a Key Synthetic Intermediate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological and chemical profile of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. While extensive research has been conducted on derivatives of this compound, particularly the anti-cancer drug Dasatinib, publicly available data on the intrinsic biological activity of this specific molecule is limited. This document summarizes its primary role as a chemical intermediate and explores the broader context of the biological potential of the 2-aminothiazole scaffold.

Introduction

This compound is a chemical compound characterized by a central thiazole ring.[1] It is primarily recognized as a crucial precursor in the synthesis of Dasatinib, a potent protein tyrosine kinase inhibitor used in cancer therapy.[1][2][][4] The molecular structure, featuring an amino group and a carboxamide group, suggests potential for biological activity, making the 2-aminothiazole core a subject of interest in medicinal chemistry.[1]

Role as a Synthetic Intermediate

The principal and well-documented application of this compound is as a key building block in the synthesis of Dasatinib.[1][2][][4] Dasatinib is a multi-targeted kinase inhibitor that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of this thiazole derivative with other chemical moieties to create the final active pharmaceutical ingredient.

The general synthetic pathway is outlined below:

Biological Activity of Related 2-Aminothiazole Derivatives

While direct biological data for this compound is scarce, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities. The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.

Kinase Inhibition

The 2-aminothiazole moiety serves as a novel kinase inhibitor template.[5] Structure-activity relationship (SAR) studies have led to the discovery of potent pan-Src kinase inhibitors.[5] For instance, the optimization of a 2-aminothiazole hit from a compound collection led to the development of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[6][7]

Anticancer Properties

In an effort to develop novel and selective anti-tumor drugs, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative activity.[8] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), which is structurally related to the topic compound, exhibited high antiproliferative potency against human K562 leukemia cells.[8] However, its activity was significantly lower against mammary (MCF-7) and colon (HT-29) carcinoma cell lines, with IC50 values of 20.2 µM and 21.6 µM, respectively.[8]

The following workflow illustrates a general process for evaluating the antiproliferative activity of such compounds:

Other Biological Activities

Derivatives of the 2-aminothiazole scaffold have also been investigated for other therapeutic applications, including their potential as anti-tubercular and anti-inflammatory agents.[9]

Quantitative Data

As of the latest review of published literature, there is no specific quantitative biological data (e.g., IC50, EC50, Ki) available for this compound itself. The available quantitative data pertains to its more complex derivatives, such as those mentioned in the study by Liu et al.[8]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standard methodologies for assessing the biological activity of novel chemical entities, such as those described below, would be applicable.

General Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay (Example: Lck Kinase Assay)

A putative binding model for Lck inhibition by 2-aminothiazole compounds has been constructed using molecular modeling, suggesting key hydrogen-bond interactions.[5] A general biochemical assay to determine kinase inhibition would involve:

-

Assay Setup: In a microplate, combine the kinase (e.g., Lck), a substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate, often coupled with a fluorescent or luminescent readout.

-

Signal Measurement: Measure the signal, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

Due to the lack of specific biological activity data for this compound, there are no elucidated signaling pathways directly involving this compound. The relevant signaling pathways are those targeted by its derivative, Dasatinib, which include the BCR-ABL fusion protein and Src family kinases.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the anticancer drug Dasatinib. While the 2-aminothiazole core is a known pharmacophore with diverse biological activities, there is a notable absence of publicly available research on the specific biological effects of this particular precursor molecule. Future studies are warranted to explore the intrinsic biological activity of this compound and to determine if it possesses any therapeutic potential beyond its role as a synthetic building block. Researchers interested in this molecule should consider it as a starting point for the design and synthesis of novel bioactive compounds.

References

- 1. This compound | 302964-24-5 [chemicalbook.com]

- 2. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Review of Available Data

A comprehensive review of scientific literature reveals that 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is primarily documented as a key intermediate in the synthesis of potent pharmaceutical agents, most notably the dual Src/Abl kinase inhibitor, Dasatinib. Currently, there is a lack of publicly available in vitro evaluation data for this specific compound. Research has predominantly focused on the biological activity of its derivatives rather than the precursor itself.

This technical guide summarizes the existing information landscape for this compound, highlighting its role in medicinal chemistry and the absence of direct biological activity data.

Role as a Synthetic Precursor

This compound serves as a foundational molecular scaffold in the multi-step synthesis of Dasatinib and other structurally related anti-neoplastic agents.[1][2] Its chemical structure provides the necessary reactive sites for the addition of other functional groups that are critical for the therapeutic activity of the final drug products. For instance, the 2-amino group on the thiazole ring is a key point for further chemical modification.

Studies have detailed the synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed to exhibit anti-proliferative effects.[3][4] However, these studies report the biological evaluation of the final synthesized compounds, not the starting intermediate, this compound. For example, a derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, has been shown to have high antiproliferative potency on human K563 leukemia cells.[3]

Absence of Direct In Vitro Biological Data

Despite its crucial role in the synthesis of pharmacologically active molecules, dedicated studies on the in vitro biological effects of this compound are not available in the reviewed literature. Consequently, quantitative data such as IC50 or EC50 values, cytotoxicity profiles, or specific enzyme inhibition data for this compound are absent.

Similarly, there are no described signaling pathways or detailed experimental protocols for the in vitro evaluation of this specific molecule. The available Material Safety Data Sheet (MSDS) for the compound does not provide in-depth toxicological data from comprehensive studies.[5]

Logical Relationship: From Precursor to Active Drug

The logical flow from this compound to a biologically active agent like Dasatinib involves a series of chemical modifications. This progression is visualized in the following diagram.

Caption: Synthetic pathway from precursor to active drug.

Conclusion

While this compound is a compound of significant interest in the field of medicinal chemistry due to its role as a precursor to important anti-cancer drugs, there is no available scientific literature detailing its own in vitro biological activity. Researchers and drug development professionals should be aware that the biological effects widely attributed to its derivatives, such as Dasatinib, are not inherent to this precursor molecule. Future research could potentially explore the intrinsic biological activity, if any, of this compound to fully characterize its pharmacological profile.

References

- 1. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 302964-24-5 [chemicalbook.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. capotchem.com [capotchem.com]

Unveiling the Targets of a Privileged Scaffold: A Technical Guide to the Target Identification of Dasatinib, a 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivative

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor research. It details the target identification and mechanism of action of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. The core chemical structure of Dasatinib is derived from 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a key synthetic intermediate. While the biological activity of the intermediate itself is not extensively characterized, it provides the foundational scaffold for the potent and clinically significant activity of Dasatinib.

This document provides an in-depth overview of the known molecular targets of Dasatinib, the experimental methodologies employed for their identification, and the key signaling pathways modulated by this influential therapeutic agent.

Executive Summary

Dasatinib is a powerful inhibitor of multiple tyrosine kinases, playing a crucial role in the treatment of certain cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its mechanism of action is centered on the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[2][3] The broad kinase inhibitory profile of Dasatinib has been elucidated through a variety of advanced experimental techniques, including chemical proteomics and in vitro kinase assays. This guide will provide a detailed examination of these targets and the methodologies used to identify them.

Quantitative Analysis of Dasatinib's Kinase Inhibition Profile

The potency of Dasatinib against a wide range of kinases has been quantified through numerous studies. The following tables summarize the inhibitory activity of Dasatinib, primarily presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. Lower values are indicative of higher potency.

Table 1: Inhibitory Activity (IC50) of Dasatinib Against Key Kinase Targets

| Kinase Target | IC50 (nM) | Cell Line/Assay Conditions |

| ABL | <1 | Cell-free assay |

| SRC | 0.8 | Cell-free assay |

| LCK | <1.1 | Cell-free assay |

| FYN | <1.1 | Cell-free assay |

| YES | <1.1 | Cell-free assay |

| c-KIT | 79 | Cell-free assay |

| c-KIT (D816V) | 37 | Cell-free assay |

| PDGFRβ | - | - |

| EphA2 | - | - |

| FAK | 0.2 | Enzyme assay |

Data compiled from multiple sources.[4][5] Note: IC50 values can vary based on the specific assay conditions.

Table 2: Dissociation Constants (Kd) of Dasatinib for Various Kinases

| Kinase Target | Kd (nM) |

| ABL1 | 0.6 |

| SRC | 0.4 |

| LCK | 0.2 |

| LYN | 0.2 |

| YES1 | 0.2 |

| KIT | 1.8 |

| PDGFRB | 2.2 |

| EPHA2 | 1.0 |

This table presents a selection of key on- and off-target kinases to provide a quantitative comparison of binding affinities. Lower Kd values indicate higher binding affinity.

Experimental Protocols for Target Identification

The identification of Dasatinib's molecular targets has been achieved through a combination of sophisticated experimental approaches. The following sections detail the core methodologies.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a powerful technique used to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6][7] This approach has been instrumental in defining the broad target profile of Dasatinib.

Principle: A bioactive small molecule, such as Dasatinib, is chemically modified to allow for its immobilization on a solid support (e.g., Sepharose beads), creating an affinity matrix.[8] This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized drug are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

Generalized Protocol:

-

Immobilization of Dasatinib: A derivative of Dasatinib with a suitable linker is covalently attached to activated Sepharose beads.

-

Cell Lysis: Cancer cells (e.g., K562 for CML) are lysed to release their protein content.

-

Affinity Enrichment: The cell lysate is incubated with the Dasatinib-coupled beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads, often by using a competitive inhibitor (e.g., free Dasatinib) or by denaturing the proteins.

-

Protein Digestion: The eluted proteins are digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry (LC-MS/MS): The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequences.

-

Protein Identification: The peptide sequences are matched to a protein database to identify the proteins that were bound to the Dasatinib affinity matrix.

In Vitro Kinase Inhibition Assays

To quantify the inhibitory potency of Dasatinib against specific kinases, in vitro kinase assays are employed.[9] These assays directly measure the effect of the compound on the enzymatic activity of purified kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The reduction in kinase activity is then used to calculate the IC50 value.

Generalized Protocol:

-

Assay Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled or modified for detection).

-

Inhibitor Addition: Dasatinib is added to the reaction mixture at a range of concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.

-

Detection: The amount of phosphorylated substrate is measured. This can be done through various methods, such as radioactivity detection, fluorescence, or luminescence.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Dasatinib concentration. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are those downstream of BCR-ABL and SRC family kinases.[2][3]

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] Dasatinib potently inhibits BCR-ABL, leading to the downregulation of its downstream signaling cascades.

Caption: Dasatinib inhibits the BCR-ABL oncoprotein, blocking downstream pro-proliferative and pro-survival signaling pathways.

SRC Family Kinase Signaling Pathway

SRC family kinases are involved in a multitude of cellular processes, including cell growth, adhesion, and migration. Their inhibition by Dasatinib contributes to its anti-cancer effects.[2]

Caption: Dasatinib inhibits SRC family kinases, impacting cellular processes such as adhesion, migration, and proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification of kinase inhibitor targets using affinity chromatography coupled with mass spectrometry.

Caption: A generalized workflow for target identification using affinity chromatography and mass spectrometry.

Conclusion

The target identification of Dasatinib, a derivative of the this compound scaffold, showcases a successful example of multi-targeted kinase inhibitor development. Through the application of advanced techniques such as chemical proteomics and in vitro kinase assays, a comprehensive understanding of its mechanism of action has been achieved. This knowledge is critical for its clinical application and for guiding the development of future generations of kinase inhibitors. This technical guide provides a foundational resource for researchers seeking to understand and apply these powerful target identification methodologies.

References

- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a 2-aminothiazole moiety linked to a substituted phenyl group via a carboxamide bridge, serves as a crucial building block in the synthesis of various biologically active molecules. Most notably, it is a key intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and an examination of the biological signaling pathways associated with its primary therapeutic application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and further chemical modification. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | [3] |

| CAS Number | 302964-24-5 | [4][5] |

| Molecular Formula | C₁₁H₁₀ClN₃OS | [3] |

| Molecular Weight | 267.73 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 208.0 to 212.0 °C | [4][6] |

| Boiling Point (Predicted) | 362.0 ± 37.0 °C | [6] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1][6] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [6] |

| pKa (Predicted) | 11.09 ± 0.70 | |

| logP (Predicted) | 2.5 - 3.0 (Estimated based on chemical structure) | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.[7]

Materials:

-

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Dioxane

-

Water

-

Tetrahydrofuran (THF)

-

Pyridine

-

3-Ethoxyacryloyl chloride

-

2-Chloro-6-methylaniline

Procedure:

-

Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

-

Dissolve 2-chloro-6-methylaniline and pyridine in THF in a reaction vessel.

-

Cool the solution to 0-5 °C.

-

Slowly add 3-ethoxyacryloyl chloride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work up the reaction mixture to isolate the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide product.

-

-

Synthesis of this compound:

-

Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.

-

Add NBS to the solution and stir.

-

Add thiourea to the reaction mixture and heat to induce ring closure.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product.

-

Purify the crude product by recrystallization to obtain this compound.

-

A logical workflow for the synthesis is depicted in the following diagram:

Physicochemical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ), multiplicity, and integration of the signals are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as electrospray ionization (ESI) can be employed to generate ions, which are then analyzed to determine their mass-to-charge ratio.

-

Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is used to assess the purity of the compound. A reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. The purity is determined by the relative peak area of the main component.

Biological Context and Signaling Pathways

As a key intermediate in the synthesis of Dasatinib, the biological relevance of this compound is intrinsically linked to the mechanism of action of Dasatinib.[2] Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets the BCR-ABL fusion protein and the Src family of kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In certain cancers, such as CML, the hyperactivity of these kinases leads to uncontrolled cell growth.

The primary signaling pathways inhibited by Dasatinib, and therefore relevant to the application of its synthetic intermediates, include:

-

BCR-ABL Pathway: The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase. It activates several downstream signaling pathways, including the Ras/MAPK pathway and the PI3K/Akt pathway, which promote cell proliferation and inhibit apoptosis. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking these downstream signals.

-

Src Family Kinase Pathway: Src family kinases are involved in a wide range of cellular processes, including cell growth, adhesion, and migration. Their inhibition by Dasatinib contributes to its anti-cancer effects.

The following diagram illustrates the key signaling pathways affected by Dasatinib:

Conclusion

This compound is a fundamentally important molecule in the synthesis of the targeted anti-cancer therapeutic, Dasatinib. A comprehensive understanding of its physicochemical properties is paramount for its effective use in drug development and manufacturing. This guide provides a detailed summary of these properties, outlines key experimental protocols for its synthesis and characterization, and places the compound in its biological context by describing the signaling pathways targeted by its principal derivative. This information serves as a valuable resource for researchers and professionals working in the field of oncology drug discovery and development.

References

- 1. orientjchem.org [orientjchem.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. This compound CAS#: 302964-24-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

An In-depth Technical Guide to the Patent Literature of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Dasatinib.[1][2][3] Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][4] The synthesis and purity of this intermediate are critical factors that directly impact the quality and cost of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the patent literature concerning this compound, focusing on its synthesis, experimental protocols, and available quantitative data.

Synthesis Methodologies

The patent literature reveals several distinct synthetic routes for the preparation of this compound. The following sections detail the most prominent methods, outlining the key steps and reagents involved.

Method 1: Synthesis via 3-Ethoxyacrylic Acid Intermediate

This method, described in patent CN103483289A, involves a three-step process starting from trichloroacetyl chloride and ethyl vinyl ether.[1]

Experimental Protocol:

-

Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a nucleophilic substitution and hydrolysis reaction in a one-pot synthesis.[1]

-

Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide: The resulting 3-ethoxyacrylic acid is subjected to an acyl chlorination and amidation reaction, also in a one-pot method.[1]

-

Synthesis of this compound: The N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide is reacted with N-Bromosuccinimide (NBS) and thiourea to yield the final product.[1]

Quantitative Data for Method 1:

| Parameter | Value | Reference |

| Final Product Yield | 92.1% | [1] |

| Final Product Purity (HPLC) | >98% | [1] |

Synthesis Workflow for Method 1:

Caption: Synthesis workflow via 3-Ethoxyacrylic acid intermediate.

Method 2: Synthesis via Amino Protection and Decarboxylation

This approach, outlined in patent CN103524449A, utilizes 2-aminothiazole-5-ethyl formate as the starting material and involves amino protection and subsequent deprotection steps.[2][4]

Experimental Protocol:

-

Amino Protection: The amino group of 2-aminothiazole-5-ethyl formate is protected using benzyl chloroformate (CBZ).[2][4]

-

Decarboxylation: The resulting compound undergoes decarboxylation to yield the corresponding carboxylic acid.[2][4]

-

Amidation: The carboxyl group is activated with methanesulfonyl chloride, followed by amidation with 2-chloro-6-methylaniline.[2][4]

-

Deprotection: The CBZ protecting group is removed using aluminum trichloride-anisole to obtain the final product.[2][4]

Quantitative Data for Method 2:

| Step | Intermediate/Product | Yield | Reference |

| 1 | 2-CBZ-aminothiazole-5-ethyl formate (Compound II) | 90% | [4] |

| 2 | 2-CBZ-aminothiazole-5-carboxylic acid (Compound III) | 93% | |

| 3 | 2-CBZ-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Compound IV) | 85% | |

| 4 | This compound | Not specified | [2][4] |

Synthesis Workflow for Method 2:

Caption: Synthesis via amino protection and decarboxylation.

Biological Activity

The primary and well-documented role of this compound is as a key intermediate in the synthesis of Dasatinib.[1][2][3] The available patent literature does not describe any independent biological or inhibitory activity for this compound. Its utility is defined by its successful conversion to the final, biologically active Dasatinib molecule.

Dasatinib itself is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. By inhibiting these kinases, Dasatinib effectively blocks the signaling pathways that promote the growth and survival of cancer cells, particularly in CML and Ph+ ALL.

Logical Relationship to Dasatinib's Activity:

Caption: Role as a precursor to the active drug Dasatinib.

Conclusion

The patent literature for this compound is predominantly focused on its chemical synthesis. The methodologies presented in patents provide robust and varied approaches to obtaining this crucial intermediate with high yield and purity. For researchers and professionals in drug development, understanding these synthetic routes is paramount for the efficient and cost-effective production of Dasatinib. While the intermediate itself is not reported to have independent biological activity, its structural integrity and purity are foundational to the therapeutic efficacy of the final drug product. Future research could explore the potential for this and similar thiazole carboxamide structures to possess inherent biological activities, but based on current literature, its significance remains firmly rooted in its role as a precursor.

References

- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Analogs

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a class of compounds centered around the 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core. This scaffold is a cornerstone in the development of potent kinase inhibitors, most notably Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecular interactions, biological activities, and experimental methodologies associated with these analogs.

Core Structure and Rationale

The 2-aminothiazole moiety serves as a novel and effective template for kinase inhibitors.[3][4] The core structure, this compound, is a key intermediate in the synthesis of Dasatinib and related anti-tumor agents.[2][5][6][] Its design is based on creating a molecule that can effectively bind to the ATP-binding pocket of target kinases, thereby inhibiting their function and downstream signaling. The N-(2-chloro-6-methylphenyl) group plays a crucial role in orienting the molecule within the binding site and establishing key interactions.

Structure-Activity Relationship (SAR) Studies

SAR studies on this class of compounds have primarily focused on modifications at the 2-amino position of the thiazole ring, aiming to enhance potency, selectivity, and pharmacokinetic properties. These studies have led to the discovery of highly potent pan-Src kinase inhibitors with nanomolar to subnanomolar activities in both biochemical and cellular assays.[3][4][8]

One key finding is that the introduction of a 2-methyl-4-pyrimidinyl group at the 2-amino position, further substituted with a piperazinyl-ethanol moiety, results in a significant increase in inhibitory activity. This led to the development of Dasatinib.[1][3] The pyrimidinyl group is crucial for the anti-tumor activity against a broader range of cancer cell lines beyond leukemia.[9]

The following table summarizes the in vitro anti-proliferative activities of key analogs against various human cancer cell lines.

| Compound | Modification at 2-Amino Position | K562 (Leukemia) IC50 (µM) | MDA-MB 231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |

| Dasatinib | N-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl) | < 1 | < 1 | < 1 | < 1 | [9] |

| 6d | N-(2-(4-methylpiperazin-1-yl)acetamido) | comparable to Dasatinib | inactive | 20.2 | 21.6 | [9] |

Note: "comparable to Dasatinib" for compound 6d in K562 cells suggests a potent activity, though the exact value was not specified in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these SAR studies.

A common synthetic route involves the following key steps:

-

Reaction of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate with trifluoroacetic acid (TFA).[2]

-

The reaction is stirred for approximately 2 hours at room temperature.[2]

-

Completion is monitored by Thin Layer Chromatography (TLC).[2]

-

The TFA is distilled off, and the residue is diluted with ethyl acetate.[2]

An alternative efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea.[10]

While specific assay conditions vary, a general protocol for determining kinase inhibition is as follows:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cancer cell lines (e.g., K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizations

Caption: General workflow for the synthesis and biological evaluation of thiazole analogs.

Caption: Inhibition of the Src kinase signaling pathway by Dasatinib analogs.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 302964-24-5 [chemicalbook.com]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Damascus 2020 Art Exhibition Tour | Virtual tour generated by Panotour [damascus.vic.edu.au]

- 6. hurawalhi.com [hurawalhi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Toxicity Screening of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Proposed Methodological Guide

Affiliation: Google Research

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. As a key intermediate in the synthesis of pharmacologically active molecules, understanding its intrinsic toxicological profile is crucial for early-stage risk assessment in drug development. Publicly available toxicological data for this specific compound is limited. Therefore, this document proposes a standard, robust workflow encompassing in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity assessments. Detailed experimental protocols for key assays, including the MTT cytotoxicity assay, the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and an OECD-guided acute oral toxicity study, are provided. Data is presented in illustrative tables, and experimental workflows and a hypothetical signaling pathway are visualized using high-contrast diagrams to facilitate comprehension by researchers, scientists, and drug development professionals.

Introduction

This guide presents a proposed preliminary toxicity screening cascade designed to generate foundational data on the potential cytotoxic, genotoxic, and acute systemic effects of this compound. The workflow progresses from high-throughput in vitro assays to a more complex in vivo study, a standard practice for efficient and ethical toxicological evaluation.

Proposed Toxicity Screening Workflow

A tiered or phased approach is recommended for the preliminary toxicity screening. This strategy begins with broad, rapid in vitro assessments and progresses to more specific and complex assays for compounds that meet predefined safety criteria. This conserves resources and minimizes animal testing in alignment with the 3Rs principle (Replacement, Reduction, and Refinement).

Phase 1: In Vitro Toxicity Assessment

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[2]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, A549 for lung toxicity) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[3]

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[3]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |

|---|---|---|

| HepG2 | Liver Carcinoma | > 100 |

| HEK293 | Embryonic Kidney | 85.4 |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Carcinoma | 72.1 |

| Doxorubicin | (Positive Control) | 0.8 |

Genotoxicity Screening

Genotoxicity assays are crucial to assess the potential of a compound to damage cellular DNA, which can lead to mutations and carcinogenesis. A standard battery includes a bacterial reverse mutation assay and an in vitro mammalian cell assay.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[4][5] The assay detects mutations that cause a reversion to the his+ phenotype, allowing bacteria to grow on a histidine-free medium.[4][5] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6][7]

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) at 37°C.[7]

-

Compound and Control Preparation: Dissolve the test compound in DMSO. Prepare at least five different concentrations. Use known mutagens as positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) and DMSO as the negative control.[4]

-

Assay Procedure:

-

To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 100 µL of the bacterial culture, 100 µL of the test compound solution, and either 500 µL of S9 mix or 500 µL of phosphate buffer.[4]

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.[4]

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Table 2: Illustrative Ames Test Results (Mean Revertant Colonies ± SD, n=3)

| Strain | Concentration (µ g/plate ) | Without S9 Activation | With S9 Activation |

|---|---|---|---|

| TA100 | 0 (Vehicle) | 115 ± 12 | 125 ± 15 |

| 10 | 120 ± 10 | 130 ± 11 | |

| 50 | 118 ± 14 | 135 ± 16 | |

| 250 | 125 ± 9 | 140 ± 18 | |

| 1000 | 130 ± 11 | 142 ± 13 | |

| 5000 | 105 ± 13 (toxic) | 110 ± 15 (toxic) | |

| Positive Control | 980 ± 55 | 1150 ± 88 | |

| TA98 | 0 (Vehicle) | 25 ± 5 | 30 ± 6 |

| 10 | 28 ± 4 | 33 ± 5 | |

| 50 | 26 ± 6 | 31 ± 7 | |

| 250 | 29 ± 3 | 35 ± 4 | |

| 1000 | 31 ± 5 | 38 ± 6 | |

| 5000 | 20 ± 4 (toxic) | 22 ± 5 (toxic) |

| | Positive Control | 450 ± 32 | 510 ± 41 |

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.[8][9]

-

Cell Culture and Treatment: Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat with at least three concentrations of the test compound, selected based on a preliminary cytotoxicity assay.[9][10] Treatment is performed for a short duration (3-6 hours) with and without S9, and for a longer duration (approx. 1.5-2.0 normal cell cycles) without S9.[10][11]

-

Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[8][9][12]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment and Fixation: Treat cells with a hypotonic KCl solution, followed by fixation with a methanol/acetic acid solution.[9][12]

-

Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain like Giemsa or acridine orange.[10]

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[9][12] A positive result is a significant, dose-related increase in the frequency of micronucleated cells.

Table 3: Illustrative In Vitro Micronucleus Assay Results

| Treatment Group | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |

|---|---|---|

| -S9, 24h | ||

| Vehicle Control | 0 | 1.2 ± 0.3 |

| Test Compound | 25 | 1.4 ± 0.4 |

| 50 | 1.6 ± 0.5 | |

| 100 | 1.5 ± 0.3 | |

| Positive Control | MMC (0.1 µg/mL) | 15.8 ± 2.1 |

| +S9, 4h | ||

| Vehicle Control | 0 | 1.3 ± 0.2 |

| Test Compound | 50 | 1.5 ± 0.4 |

| 100 | 1.7 ± 0.6 | |

| 200 | 1.8 ± 0.5 |

| Positive Control | CPA (5 µg/mL) | 18.2 ± 2.5 |

Phase 2: In Vivo Acute Oral Toxicity Assessment

If the compound is found to be non-cytotoxic at reasonable concentrations and non-genotoxic, a preliminary in vivo study is warranted. The acute oral toxicity test provides information on the potential health hazards likely to arise from a single, short-term oral exposure.

The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[13] It uses defined starting doses (5, 50, 300, and 2000 mg/kg).[14]

-

Animal Selection and Housing: Use a single sex of healthy, young adult rodents (typically female rats, as they are often more sensitive).[14] Acclimatize animals for at least 5 days before the study.

-

Fasting: Fast animals overnight prior to dosing, with water provided ad libitum.[15][16]

-

Dose Administration: Administer the test compound, formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose), orally via gavage in a single dose. The volume should typically not exceed 1 mL/100g body weight.[13][15]

-

Starting Dose: Based on the absence of other data, a starting dose of 300 mg/kg is often appropriate.[14][16]

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.) and mortality.

-

Record body weights at least weekly.

-

-

Stepwise Procedure: The outcome of the first step determines the next step. For example, if 2 or 3 animals die at 300 mg/kg, the test is stopped, and the substance is classified. If 0 or 1 animal dies, the test is repeated at a higher dose (2000 mg/kg) in another group of 3 animals.

-

Pathology: At the end of the study, perform a gross necropsy on all animals.

Table 4: Illustrative Acute Oral Toxicity Study Design and Potential Outcomes (OECD 423)

| Step | Starting Dose (mg/kg) | Number of Animals | Potential Outcome | Conclusion/Next Step | GHS Category (Illustrative) |

|---|---|---|---|---|---|

| 1 | 300 | 3 Females | 0/3 or 1/3 mortality | Proceed to higher dose | - |

| 2 | 2000 | 3 Females | 0/3 or 1/3 mortality | LD₅₀ > 2000 mg/kg | Category 5 or Unclassified |

| Alternative Outcome 1 | 300 | 3 Females | 2/3 or 3/3 mortality | Stop test; LD₅₀ in range | Category 4 (300 < LD₅₀ ≤ 2000) |

| Alternative Outcome 2 | 2000 | 3 Females | 2/3 mortality | Repeat at 2000 mg/kg | - |

| Alternative Outcome 2a | 2000 (repeat) | 3 Females | ≥1/3 mortality | LD₅₀ in range | Category 4 (300 < LD₅₀ ≤ 2000) |

Hypothetical Signaling Pathway Analysis

Given that this compound is a precursor to a kinase inhibitor and shares structural motifs (thiazole carboxamide) with other biologically active molecules, it is plausible that it could interact with intracellular signaling pathways.[17][18][19] A preliminary investigation into its effect on key pathways like MAPK/ERK or PI3K/Akt, which are central to cell survival and proliferation, could provide mechanistic insights into any observed cytotoxicity.

Conclusion

This technical guide provides a standardized and tiered framework for conducting the preliminary toxicity screening of this compound. By systematically employing the described in vitro and in vivo assays, researchers can generate essential safety data regarding the compound's cytotoxic, genotoxic, and acute toxic potential. This information is invaluable for guiding further development, ensuring laboratory safety, and fulfilling regulatory expectations for new chemical entities. The proposed workflow emphasizes a data-driven, ethical, and efficient approach to early-stage toxicological assessment in the pharmaceutical industry.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. biotoxicity.com [biotoxicity.com]

- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Intermediate: A Technical Guide to the Discovery and Development of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

An In-depth Exploration of a Key Building Block for the Anti-Cancer Drug Dasatinib